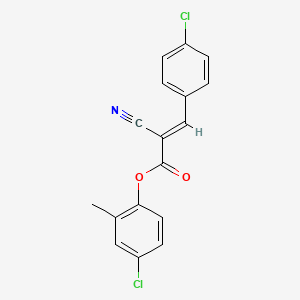![molecular formula C14H22N4O B5568239 4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)
4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine is a chemical that has been studied for its various chemical and physical properties. It is a part of a class of compounds known for having a wide range of applications in chemistry and biology.
Synthesis Analysis
The synthesis of derivatives of this compound involves the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with appropriate α-haloketone in glacial acetic acid under reflux conditions. This method has been applied to synthesize various derivatives, showcasing the versatility of this compound's synthetic routes (Karimian & Karimian, 2017).
Molecular Structure Analysis
The crystal structures of related compounds have been determined, indicating that certain derivatives can adopt specific conformations. For example, in one study, derivatives were found to assume monoclinic space groups with particular dimensions, suggesting a stable and well-defined molecular structure (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
The chemical reactions involving this compound vary based on the substituents and conditions applied. For instance, the interaction with different reagents can lead to a variety of products, showing the compound's reactivity and functionalization capacity. The diastereoselective synthesis of related compounds has been studied, showing good yields and selectivity under certain conditions (Liu, Zhang, Sun, & Yan, 2014).
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism in Humans
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, showcasing a complex metabolic pathway involving multiple oxidation reactions and direct glucuronidation, highlights the intricate metabolic fate of compounds containing morpholine and pyrimidinyl rings. The elimination of drug-related material primarily via feces and the presence of more slowly cleared metabolites underline the importance of understanding the pharmacokinetics of such compounds for therapeutic applications (Renzulli et al., 2011).
Pharmacology and Pharmacokinetics
Another study provides insights into the preclinical pharmacology and pharmacokinetics of a GluN2B-selective N-methyl-D-aspartate receptor antagonist. It underscores the therapeutic potential of structurally related compounds in treating major depressive disorder through receptor occupancy-guided dose selection. This study exemplifies the application of compounds with morpholine and pyrimidinyl structures in neuropharmacology, demonstrating efficacy in animal models and establishing a basis for clinical trial dose hypotheses (Garner et al., 2015).
Environmental and Toxicological Studies
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the significance of understanding the toxicological profiles of compounds with pyrimidinyl components. The study's focus on metabolites in urine as direct indicators of exposure underlines the environmental and health implications of such compounds, emphasizing the need for regulatory measures and safe use practices (Babina et al., 2012).
Neurological Implications
Investigations into the cortical cholinergic denervation associated with depressive symptoms in Parkinson’s disease and parkinsonian dementia reveal the neurological impact of compounds acting on the central nervous system. This study indicates the potential research applications of morpholine and pyrimidinyl derivatives in understanding and treating neurological disorders, particularly those involving cholinergic systems (Bohnen et al., 2007).
Safety and Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-12-11-13(17-5-3-2-4-6-17)16-14(15-12)18-7-9-19-10-8-18/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDWWOAMIRSBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)
![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)


